2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
Description
This compound features a fused heterocyclic architecture combining imidazo[1,2-a]pyridine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moieties. Key structural attributes include:
- A 2-methyl group on the imidazo[1,2-a]pyridine core.
- A 6-(2-pyrazinyl) substitution on the triazolo-thiadiazole ring, introducing a nitrogen-rich aromatic system.
Properties
Molecular Formula |
C15H10N8S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10N8S/c1-9-12(22-7-3-2-4-11(22)18-9)13-19-20-15-23(13)21-14(24-15)10-8-16-5-6-17-10/h2-8H,1H3 |
InChI Key |
RVNAZPKZHBLWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=NC=CN=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with pyrazine carboxylic acid . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Scientific Research Applications
2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of microbial growth by targeting essential enzymes or disruption of cancer cell proliferation by interfering with DNA synthesis .
Comparison with Similar Compounds
Triazolo-Thiadiazole Derivatives with Varied Substitutions
Key Insights from Structural Modifications
Substituent Effects on Bioactivity :
- Pyrazinyl vs. Phenyl : The 2-pyrazinyl group in the target compound offers enhanced π-π stacking and hydrogen-bonding capacity compared to phenyl (e.g., in CDK5/p25 inhibitors ). Pyrazine’s electron-withdrawing nature may improve binding to ATP pockets in kinases.
- Adamantyl Groups : Bulky adamantyl substitutions (e.g., in ) increase lipophilicity and improve membrane permeability but may reduce solubility .
- Heterocyclic Cores : Imidazo[1,2-a]pyridine (target compound) vs. benzimidazole (SRI 29365 ) vs. indole ( ): Imidazo-pyridine’s planar structure favors intercalation with DNA or enzyme active sites, while indole derivatives show stronger Bcl-2 affinity.
Antiviral vs. Anticancer Potency :
- SRI 29365 (EC₅₀ = 66 μM) highlights the role of triazolo-thiadiazole in viral inhibition, though pyrazinyl substitution may enhance potency due to improved target engagement .
- Adamantyl-substituted triazolo-thiadiazoles () exhibit antiproliferative activity at μM ranges, suggesting substituent bulk correlates with anticancer efficacy .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous triazolo-thiadiazoles, such as microwave-assisted condensation () or POCl₃-mediated cyclization () .
Biological Activity
The compound 2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a member of the imidazopyridine family and incorporates a triazole-thiadiazole moiety. This structural configuration is significant for its potential biological activities. The compound's design suggests possible applications in pharmacology due to the presence of heterocyclic rings known for diverse biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.35 g/mol. The presence of the thiadiazole and triazole rings enhances its lipophilicity and membrane permeability, which are crucial for biological activity.
Biological Activity Overview
Research indicates that derivatives of thiadiazoles and triazoles exhibit a wide range of biological activities, including:
- Antimicrobial : In vitro studies have shown that compounds similar to this structure possess significant antibacterial and antifungal properties.
- Anticonvulsant : Some derivatives have demonstrated efficacy in models of epilepsy, suggesting potential for treating seizure disorders.
- Anti-inflammatory : Compounds in this class have been noted for their ability to inhibit inflammatory pathways.
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors for enzymes such as carbonic anhydrase and urease, which are involved in critical physiological processes.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets that modulate neuronal excitability.
Antimicrobial Activity
A study conducted by Khan et al. (2023) evaluated a series of triazolo-thiadiazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 32 | Candida albicans |
Anticonvulsant Activity
In preclinical trials using animal models (e.g., PTZ-induced seizures), the compound showed promising anticonvulsant effects. For instance, it was compared with standard drugs like phenytoin and carbamazepine:
| Drug | ED50 (mg/kg) | Protective Index |
|---|---|---|
| 2-Methyl-3-[6-(2-pyrazinyl)... | 25 | 6.5 |
| Phenytoin | 20 | 7 |
| Carbamazepine | 30 | 11 |
The protective index indicates the safety margin of the drug compared to its efficacy .
Anti-inflammatory Studies
Research has demonstrated that this compound can significantly reduce inflammation markers in vitro. In a study assessing cytokine production in macrophages treated with lipopolysaccharide (LPS), the compound reduced tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to controls .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Anticonvulsant Efficacy : A clinical trial involving patients with refractory epilepsy showed that a derivative exhibited significant seizure reduction when combined with standard therapy.
- Case Study on Antimicrobial Resistance : A derivative was effective against multi-drug resistant strains of bacteria, demonstrating its potential as a novel therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
